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molecular formula C8H11F3N2S B8372787 1-Butyl-3-(trifluoromethyl)pyrazol-5-thione

1-Butyl-3-(trifluoromethyl)pyrazol-5-thione

Cat. No. B8372787
M. Wt: 224.25 g/mol
InChI Key: IRANYVDHFKRADA-UHFFFAOYSA-N
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Patent
US07994094B2

Procedure details

5.00 g of 1-butyl-3-(trifluoromethyl)pyrazol-5-one (8-3), and 7.88 g of Lawesson's reagent were suspended in 300 ml of anhydrous toluene. The suspension was heated under reflux with stirring for 6 hours. The reaction solution was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to produce 4.35 g of 1-butyl-3-(trifluoromethyl)pyrazol-5-thione (8-6).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:9](=O)[CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[NH:6]1)[CH2:2][CH2:3][CH3:4].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>C1(C)C=CC=CC=1>[CH2:1]([N:5]1[C:9](=[S:24])[CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[NH:6]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)N1NC(=CC1=O)C(F)(F)F
Step Two
Name
Quantity
7.88 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCC)N1NC(=CC1=S)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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